N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine
CAS No.: 1184221-15-5
Cat. No.: VC8213196
Molecular Formula: C8H16F2N2
Molecular Weight: 178.22
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1184221-15-5 |
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Molecular Formula | C8H16F2N2 |
Molecular Weight | 178.22 |
IUPAC Name | N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine |
Standard InChI | InChI=1S/C8H16F2N2/c1-12-4-2-7(3-5-12)11-6-8(9)10/h7-8,11H,2-6H2,1H3 |
Standard InChI Key | JYJJBMQMTNTHKY-UHFFFAOYSA-N |
SMILES | CN1CCC(CC1)NCC(F)F |
Canonical SMILES | CN1CCC(CC1)NCC(F)F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine, reflects its core structure: a piperidine ring (a six-membered amine heterocycle) substituted at the 1-position with a methyl group and at the 4-position with a 2,2-difluoroethylamine side chain. Key structural features include:
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Piperidine Ring: Provides a rigid scaffold that influences conformational stability and receptor interactions.
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Difluoroethyl Group: Introduces electronegative fluorine atoms, enhancing lipophilicity and metabolic resistance compared to non-fluorinated analogs .
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Methylamine Moiety: Modifies electron distribution and steric effects, potentially affecting binding affinity.
Table 1: Fundamental Molecular Descriptors
Property | Value/Descriptor |
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Molecular Formula | C₈H₁₆F₂N₂ |
Molecular Weight | 178.22 g/mol |
SMILES | CN1CCC(CC1)NCC(F)F |
InChIKey | SDFZMUXHVPBLHM-UHFFFAOYSA-N |
Predicted Collision Cross Section (Ų) | 140.7 ([M+H]+ adduct) |
Physicochemical Properties
The difluoroethyl group significantly alters the compound’s physicochemical profile:
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Lipophilicity: Fluorine atoms increase hydrophobic character, improving membrane permeability and bioavailability.
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Polar Surface Area: Estimated at 12.9 Ų, suggesting moderate solubility in aqueous media.
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Hydrogen Bonding: The amine group serves as a hydrogen bond donor, while fluorine atoms act as weak acceptors, influencing molecular interactions .
Synthetic Methodologies
Retrosynthetic Analysis
The compound’s synthesis can be approached via electrophilic difluoroethylation of a preformed piperidine intermediate. A plausible retrosynthetic pathway involves:
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Piperidine Core Formation: Cyclization of a linear amine precursor.
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Methylation: Introduction of the methyl group at the 1-position.
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Difluoroethylation: Coupling of a difluoroethylating agent to the 4-amine.
Step 1: Piperidine Ring Construction
The piperidine backbone is typically synthesized via cyclization reactions, such as the reduction of pyridine derivatives or intramolecular alkylation of aminoketones.
Step 2: Methylation
Quaternization of the piperidine nitrogen using methyl iodide or dimethyl sulfate under basic conditions yields the 1-methylpiperidin-4-amine intermediate.
Step 3: Difluoroethylation
The final step employs hypervalent iodine reagents (e.g., (2,2-difluoroethyl)(aryl)iodonium triflate) to introduce the difluoroethyl group. This reaction proceeds via an electrophilic mechanism, with the iodine reagent acting as a fluorine donor .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
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Cyclization | H₂ (gas), Ra-Ni catalyst, 80°C | 75–85 |
Methylation | CH₃I, K₂CO₃, DMF, 25°C | 90–95 |
Difluoroethylation | (PhI=CF₂CH₂F), Et₃N, CH₂Cl₂, 0°C | 60–70 |
Comparative Analysis with Structural Analogs
Fluorinated piperidines are a well-studied class of compounds due to their pharmacological potential. The table below contrasts N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine with related derivatives:
Table 3: Structural and Functional Comparison of Piperidine Derivatives
The 2,2-difluoroethyl group in this compound uniquely balances lipophilicity and electronic effects, potentially enabling dual-target engagement (e.g., synaptic vesicle protein 2A [SV2A] and γ-aminobutyric acid [GABA] receptors) .
Hypothesized Biological Activity and Mechanisms
Mechanistic Insights
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SV2A Binding: The difluoroethyl group may enhance hydrophobic interactions with SV2A’s ligand-binding pocket, increasing occupancy at lower doses compared to non-fluorinated drugs.
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GABAₐ Receptor Modulation: Fluorine’s electronegativity could stabilize hydrogen bonds with key residues (e.g., α1-His101), altering receptor conformation .
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